2-Ethyl-4-methylpentan-1-ol

Description

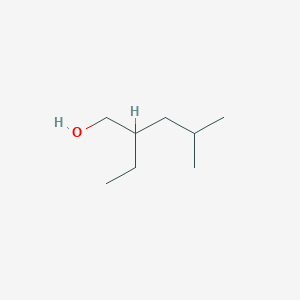

Structure

2D Structure

Properties

IUPAC Name |

2-ethyl-4-methylpentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O/c1-4-8(6-9)5-7(2)3/h7-9H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCHSJPKDWOFACC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC(C)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90861723 | |

| Record name | 1-pentanol, 2-ethyl-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90861723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106-67-2 | |

| Record name | 2-Ethyl-4-methylpentanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106-67-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethyl-4-methylpentanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106672 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Pentanol, 2-ethyl-4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-pentanol, 2-ethyl-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90861723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethyl-4-methylpentan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.112 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ETHYL-4-METHYLPENTANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/80V2E9GXUZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Ethyl-4-methyl-1-pentanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013818 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2-Ethyl-4-methylpentan-1-ol (CAS: 106-67-2): Properties, Analysis, and Handling

Executive Summary: This document provides an in-depth technical overview of 2-Ethyl-4-methylpentan-1-ol (CAS No. 106-67-2), a primary alcohol with niche but significant industrial and agricultural applications. As a structural isomer of the widely used 2-ethylhexanol, understanding its specific properties is crucial for researchers and chemical professionals. This guide synthesizes critical data on its physicochemical properties, potential synthetic routes, established applications, analytical procedures for quality control, and comprehensive safety protocols. All information is grounded in authoritative sources to ensure scientific integrity and practical utility for professionals in drug development and chemical research.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity and physical characteristics is the foundation of all subsequent research and application. This compound is an aliphatic primary alcohol.[1][2] Its branched structure influences its physical properties, such as boiling point and solvency.

Nomenclature and Structural Identifiers

Correctly identifying a chemical substance is critical for regulatory compliance, literature searches, and accurate procurement. The following table summarizes the key identifiers for this compound.

| Identifier | Value | Source(s) |

| CAS Number | 106-67-2 | [1][3][4] |

| IUPAC Name | This compound | [1][3] |

| Synonyms | 2-Ethyl-4-methylpentanol, 2-Ethylisohexanol | [1][5][6] |

| Molecular Formula | C₈H₁₈O | [1][3][7][8] |

| InChI | InChI=1S/C8H18O/c1-4-8(6-9)5-7(2)3/h7-9H,4-6H2,1-3H3 | [1] |

| InChIKey | QCHSJPKDWOFACC-UHFFFAOYSA-N | [9] |

| SMILES | CCC(CC(C)C)CO | [1][7] |

Core Physicochemical Properties

The physicochemical properties dictate the compound's behavior in various systems, from reaction kinetics to environmental fate. These values are essential for process design, safety assessments, and analytical method development.

| Property | Value | Source(s) |

| Molecular Weight | 130.23 g/mol | [1][3][7][8] |

| Appearance | Liquid | [5] |

| Boiling Point | 176.5°C | [8] |

| Melting Point | -61.15°C (estimate) | [8] |

| Density | 0.826 - 0.83 g/cm³ | [7][8] |

| Flash Point | 64.2°C | [10] |

| Refractive Index | 1.4270 | [8] |

| Storage Temperature | Room temperature, sealed in dry conditions | [8] |

Synthesis Pathway Insights

While specific, detailed industrial synthesis protocols for this compound are not widely published, a plausible and logical synthetic route can be proposed based on established organometallic chemistry. The Guerbet reaction, which involves the base-catalyzed self-condensation of alcohols, is a common industrial method for producing larger, branched alcohols. A likely pathway would involve the dimerization of isobutanol and ethanol, although this can lead to a mixture of products. A more controlled approach involves Grignard synthesis.

Proposed Grignard Synthesis Workflow

The causality behind this choice is control. A Grignard reaction provides a specific and high-yield route to the target primary alcohol by forming a precise carbon-carbon bond. The workflow involves the reaction of an alkyl magnesium halide (Grignard reagent) with a suitable epoxide, followed by acidic workup to yield the primary alcohol.

Caption: Proposed Grignard synthesis for this compound.

Applications and Industrial Relevance

The applications of this compound are specific, leveraging its properties as a volatile organic compound and a solvent.

-

Diagnostic Marker in Agriculture : This compound is recognized as a volatile chemical marker used in the diagnosis of ratoon stunting disease in sugarcane.[2][8] Its presence in the plant's volatile profile can be detected by analytical methods, providing a non-invasive diagnostic tool.

-

Industrial Solvent : It has been utilized as a solvent in various industrial applications, including wastewater treatment.[7] Its properties as a branched C8 alcohol make it a structural isomer of 2-ethylhexanol, suggesting potential use in applications where specific solvency or evaporation rates are required.[7]

Analytical Methodologies for Quality Control

Ensuring the purity and identity of a chemical is paramount. For this compound, a combination of chromatography and spectroscopy provides a robust quality control system. Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for separating it from volatile impurities and confirming its molecular weight, while Nuclear Magnetic Resonance (NMR) provides definitive structural confirmation.

Protocol: Purity Determination by GC-MS

This protocol establishes a self-validating system for purity assessment by separating the analyte from potential impurities and confirming its identity via its mass spectrum.

-

Instrument Setup :

-

GC equipped with a flame ionization detector (FID) for quantitation and a mass spectrometer (MS) for identification.

-

Column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

-

Sample Preparation :

-

Prepare a 1000 ppm stock solution of this compound in a suitable solvent (e.g., Dichloromethane).

-

Create a calibration curve using serial dilutions (e.g., 1, 5, 10, 50, 100 ppm).

-

Prepare the test sample by diluting it to fall within the calibration range.

-

-

GC-MS Parameters :

-

Injector Temperature: 250°C.

-

Injection Volume: 1 µL (split mode, e.g., 50:1).

-

Oven Program: Initial temperature of 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C, hold for 5 minutes.

-

MS Transfer Line: 280°C.

-

Ion Source: 230°C.

-

Mass Range: Scan from m/z 35 to 350.

-

-

Data Analysis :

-

Confirm the retention time of the main peak against a certified reference standard.

-

Verify the mass spectrum of the peak against a library standard (e.g., NIST).[1] The fragmentation pattern should be consistent.

-

Calculate purity using the area percent report from the FID detector.

-

Spectroscopic Data Interpretation

Spectroscopic data provides a fingerprint for the molecule. Available data indicates characteristic spectra for this compound.[1][11]

| Spectroscopy | Expected Features |

| ¹H NMR | Protons on the carbon bearing the hydroxyl group (CH₂OH) would appear as a doublet around 3.4-3.6 ppm. The CH proton adjacent to the ethyl group would be a complex multiplet. The methyl protons of the isobutyl group would be a doublet around 0.9 ppm. |

| IR Spectroscopy | A strong, broad absorption band around 3300-3400 cm⁻¹ corresponding to the O-H stretch of the alcohol. Strong C-H stretching bands around 2850-2960 cm⁻¹. A C-O stretching band around 1050 cm⁻¹.[1] |

| Mass Spectrometry | The mass spectrum will show fragmentation patterns typical of a primary alcohol, including a peak corresponding to the loss of water (M-18) and alpha-cleavage.[1] |

Safety, Handling, and Toxicology

Authoritative grounding in safety is non-negotiable. The Globally Harmonized System (GHS) provides the framework for classifying the hazards of this compound.

GHS Hazard Classification

| Hazard Class | Pictogram | Signal Word | Hazard Statement | Source(s) |

| Acute Toxicity / Skin & Eye Irritation | GHS07 | Warning | H315: Causes skin irritation.H319: Causes serious eye irritation.H332: Harmful if inhaled.H335: May cause respiratory irritation. | [1] |

Protocol: Standard Operating Procedure for Safe Handling

Adherence to this protocol ensures a self-validating system of safety when working with this compound.

-

Engineering Controls : Handle only in a well-ventilated area, preferably within a chemical fume hood.[10]

-

Personal Protective Equipment (PPE) :

-

Wear protective gloves (e.g., Nitrile), safety glasses with side-shields or goggles, and a lab coat.[10]

-

-

Handling and Storage :

-

Spill Response :

-

Evacuate personnel to a safe area. Ensure adequate ventilation.

-

Remove all sources of ignition.

-

Contain the spill with an inert absorbent material (e.g., vermiculite, sand) and place it in a suitable container for disposal. Do not let the chemical enter drains.[10]

-

-

First Aid Measures :

-

If Inhaled : Move the person into fresh air. If breathing is difficult, give oxygen.[10]

-

In Case of Skin Contact : Wash off with soap and plenty of water.[10]

-

In Case of Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do.[1][10]

-

If Swallowed : Rinse mouth with water. Do not induce vomiting. Call a physician immediately.[10]

-

Toxicological Profile Summary

| Metric | Value | Source(s) |

| LD50 (Oral, Mouse) | 1600 mg/kg | [12] |

| LD50 (Dermal, Rabbit) | > 5000 mg/kg | [12] |

| LC (Inhalation, Rat) | > 675 ppm / 6H | [12] |

Conclusion

This compound is a specialty chemical with well-defined properties and applications. Its identity is firmly established by its CAS number (106-67-2) and consistent physicochemical data across multiple databases. While its use is not as widespread as some isomers, its role as a diagnostic marker in agriculture and as an industrial solvent highlights its importance. The analytical and safety protocols outlined in this guide provide a robust framework for researchers and professionals to handle, analyze, and utilize this compound safely and effectively, ensuring both scientific integrity and operational safety.

References

- National Center for Biotechnology Information. (n.d.). 2-Ethyl-4-methylpentanol. PubChem Compound Database.

- Veeprho. (n.d.). 2-Ethyl-4-methyl-1-pentanol | CAS 106-67-2.

- Cheméo. (n.d.). Chemical Properties of 1-Pentanol, 2-ethyl-4-methyl- (CAS 106-67-2).

- Chemsrc. (n.d.). 2-Ethyl-4-methyl-1-pentanol | CAS#:106-67-2.

- PubChemLite. (n.d.). This compound (C8H18O).

- Human Metabolome Database. (2023). Showing metabocard for 2-Ethyl-4-methyl-1-pentanol (HMDB0013818).

- Chemchart. (n.d.). This compound (106-67-2).

- The Good Scents Company. (n.d.). 2-ethyl-4-methyl-1-pentanol.

Sources

- 1. 2-Ethyl-4-methylpentanol | C8H18O | CID 7821 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 106-67-2 [chemicalbook.com]

- 3. veeprho.com [veeprho.com]

- 4. 106-67-2 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 5. 2-Ethyl-4-methylpentanol | CymitQuimica [cymitquimica.com]

- 6. Human Metabolome Database: Showing metabocard for 2-Ethyl-4-methyl-1-pentanol (HMDB0013818) [hmdb.ca]

- 7. 2-Ethyl-4-methyl-1-pentanol | 106-67-2 | AAA10667 [biosynth.com]

- 8. This compound CAS#: 106-67-2 [m.chemicalbook.com]

- 9. PubChemLite - this compound (C8H18O) [pubchemlite.lcsb.uni.lu]

- 10. chemicalbook.com [chemicalbook.com]

- 11. This compound (106-67-2) 1H NMR spectrum [chemicalbook.com]

- 12. 2-ethyl-4-methyl-1-pentanol, 106-67-2 [thegoodscentscompany.com]

An In-depth Technical Guide to 2-Ethyl-4-methylpentan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of 2-Ethyl-4-methylpentan-1-ol, a branched-chain primary alcohol. With full editorial control, this document is structured to deliver in-depth technical information and practical insights, adhering to the highest standards of scientific integrity and expertise.

Molecular and Chemical Identity

This compound is a C8 alcohol with the chemical formula C₈H₁₈O .[1][2][3][4] Its IUPAC name is this compound. It is also known by several synonyms, including 2-ethyl-4-methyl-1-pentanol and 2-ethylisohexanol.[1][2][3][4]

Molecular Weight: 130.23 g/mol [1][2]

The structure of this molecule, characterized by an ethyl group at the second carbon and a methyl group at the fourth carbon of the pentanol backbone, gives it distinct physical and chemical properties.

Structural Visualization

The following diagram illustrates the molecular structure of this compound.

Sources

2-Ethyl-4-methylpentan-1-ol boiling point and melting point

An In-Depth Technical Guide to the Physicochemical Properties of 2-Ethyl-4-methylpentan-1-ol: Boiling and Melting Point Analysis

Introduction to this compound

This compound (CAS No: 106-67-2) is a primary alcohol with a branched-chain structure.[1][2][3][4] As a C8 alcohol, its physical and chemical properties are dictated by the presence of a hydroxyl (-OH) functional group and its specific isomeric arrangement.[5] This compound, also known as 2-ethylisohexanol, is relevant in various industrial and research settings, including its use as a solvent and as a volatile chemical marker for diagnosing ratoon stunting disease in sugarcane.[2][3][5] Understanding its fundamental physicochemical properties, such as boiling and melting points, is critical for professionals in chemical synthesis, drug development, and materials science for ensuring process safety, predicting reaction kinetics, and establishing purity criteria.

Core Physicochemical Properties

The essential physicochemical data for this compound are summarized below. These values are foundational for its handling, application, and purification.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [4] |

| CAS Number | 106-67-2 | [1][2][5] |

| Molecular Formula | C₈H₁₈O | [2][5][6] |

| Molecular Weight | 130.23 g/mol | [2][5][6] |

| Boiling Point | 171.0°C - 176.5°C at 760 mmHg | [1][2][6][7] |

| Melting Point | -61.15°C (estimate) | [2][3][6] |

| Density | ~0.826 - 0.83 g/cm³ | [2][5] |

| Physical Form | Colorless Oil / Liquid | [2][8] |

Theoretical Framework: The Determinants of Physical State Transitions

The boiling and melting points of a substance are direct reflections of the energy required to overcome the intermolecular forces holding its molecules together in the liquid and solid states, respectively. For an alcohol like this compound, these properties are governed by a combination of strong hydrogen bonds and weaker van der Waals forces, all influenced by its unique molecular structure.

Intermolecular Forces and Their Influence

-

Hydrogen Bonding : The defining feature of alcohols is the hydroxyl (-OH) group, which enables strong intermolecular hydrogen bonding.[9][10] The partially positive hydrogen atom of one molecule is strongly attracted to the lone pair of electrons on the highly electronegative oxygen atom of a neighboring molecule. These bonds require significantly more energy to overcome than the forces present in alkanes of similar molecular weight, resulting in substantially higher boiling points for alcohols.[11]

-

Van der Waals Forces : In addition to hydrogen bonds, van der Waals dispersion forces exist due to temporary fluctuations in electron density around the molecule.[12] The magnitude of these forces increases with the size of the molecule (number of electrons) and the surface area available for interaction.[9] For this compound, the eight-carbon chain contributes significantly to the overall van der Waals attractions.[12]

The Role of Molecular Structure

The specific arrangement of atoms in this compound introduces nuances to how intermolecular forces manifest:

-

Chain Length : Generally, as the carbon chain length increases in a homologous series of primary alcohols, the boiling point rises.[9][11] This is due to the increased number of electrons and larger surface area, which strengthens the cumulative van der Waals forces.[12]

-

Branching : The presence of ethyl and methyl branches in the carbon chain tends to lower the boiling point compared to a straight-chain isomer like 1-octanol (Boiling Point: ~195°C). Branching creates a more compact, spherical molecular shape, which reduces the effective surface area for intermolecular contact.[11] This decrease in contact area weakens the van der Waals forces, requiring less energy for the substance to transition into the vapor phase.

Experimental Determination Protocols

Accurate determination of boiling and melting points is a fundamental laboratory practice for identifying compounds and assessing their purity.[13] Impurities typically cause a depression of the melting point and a broadening of the melting range.[14][15]

Determining the Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[13][16] This can be determined through several methods, including distillation or, for smaller sample volumes, the capillary method (micro-boiling point determination).[17][18]

Protocol: Micro-Boiling Point Determination using a Melting Point Apparatus

-

Sample Preparation : Place a few milliliters of this compound into a small fusion tube.

-

Capillary Insertion : Take a standard melting point capillary tube and seal one end using a flame.[19] Place the sealed capillary tube into the fusion tube with the open end submerged in the liquid.

-

Apparatus Setup : Insert the fusion tube assembly into the heating block of a modern melting point apparatus. A thermometer should be positioned to accurately measure the temperature of the block.[19]

-

Heating : Begin heating the block. Initially, a stream of bubbles will emerge from the capillary as trapped air expands and is expelled.[17]

-

Observation : Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tip. This indicates the liquid is at a temperature above its boiling point.

-

Cooling and Measurement : Turn off the heat and allow the apparatus to cool slowly. The boiling point is the temperature at which the bubble stream stops and the liquid is just drawn back into the capillary tube.[17] This is the point where the external pressure equals the vapor pressure of the substance.

-

Verification : For accuracy, repeat the determination until two consistent values are obtained.

Caption: Workflow for melting point determination.

Applications and Significance in Research and Development

The physical properties of this compound are directly linked to its utility.

-

Solvent Applications : Its liquid state over a wide temperature range and its identity as a primary alcohol make it a potentially useful solvent in industrial applications and chemical synthesis. [5]* Diagnostic Marker : It has been identified as a volatile chemical that can be used in the diagnosis of ratoon stunting disease in sugarcane, highlighting its relevance in agricultural science. [2][3]* Purity and Process Control : For drug development professionals, the boiling point is a crucial parameter for purification via distillation. A sharp boiling point at a specific pressure indicates a high degree of purity. The melting point serves as a key identifier and a strict criterion for the purity of solid intermediates or final products. [14]

Conclusion

This compound possesses a boiling point in the range of 171-176.5°C and an estimated melting point of -61.15°C. These values are a direct consequence of the interplay between strong intermolecular hydrogen bonding conferred by its hydroxyl group and the van der Waals forces influenced by its branched C8 structure. The established protocols for determining these physical constants are essential for ensuring the identity, purity, and proper application of this compound in scientific and industrial endeavors.

References

- Human Metabolome Database. (2012). Showing metabocard for 2-Ethyl-4-methyl-1-pentanol (HMDB0013818). [Link]

- The Good Scents Company. (n.d.). 2-ethyl-4-methyl-1-pentanol, 106-67-2. [Link]

- Westlab Canada. (2023). Measuring the Melting Point. [Link]

- JoVE. (2020). Video: Boiling Points - Concept. [Link]

- University of Calgary. (n.d.).

- SSERC. (n.d.).

- University of Calgary. (n.d.).

- Austin Community College. (n.d.). Experiment 1 - Melting Points. [Link]

- Cheméo. (n.d.). Chemical Properties of 1-Pentanol, 2-ethyl-4-methyl- (CAS 106-67-2). [Link]

- BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound Experiment. [Link]

- GeeksforGeeks. (2025). Determination of Boiling Point of Organic Compounds. [Link]

- Chemistry LibreTexts. (2020). 13.3: Physical Properties of Alcohols. [Link]

- BYJU'S. (n.d.). The physical and chemical properties of alcohols are mainly due to the presence of hydroxyl group. [Link]

- Chemistry LibreTexts. (2022). 6.

- Chemguide. (n.d.). an introduction to alcohols. [Link]

- PubChem. (n.d.). 2-Ethyl-4-methylpentanol | C8H18O | CID 7821. [Link]

- Chemistry LibreTexts. (2022). 14.3: Physical Properties of Alcohols. [Link]

- Vedantu. (n.d.). Boiling Point: Meaning, Examples & Factors. [Link]

- Chemsrc. (2025). 2-Ethyl-4-methyl-1-pentanol | CAS#:106-67-2. [Link]

- FlavScents. (n.d.). 2-ethyl-4-methyl-1-pentanol. [Link]

- NIST. (n.d.). 1-Pentanol, 2-ethyl-4-methyl-. [Link]

Sources

- 1. Human Metabolome Database: Showing metabocard for 2-Ethyl-4-methyl-1-pentanol (HMDB0013818) [hmdb.ca]

- 2. This compound CAS#: 106-67-2 [m.chemicalbook.com]

- 3. This compound | 106-67-2 [chemicalbook.com]

- 4. 2-Ethyl-4-methylpentanol | C8H18O | CID 7821 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Ethyl-4-methyl-1-pentanol | 106-67-2 | AAA10667 [biosynth.com]

- 6. guidechem.com [guidechem.com]

- 7. 2-ethyl-4-methyl-1-pentanol, 106-67-2 [thegoodscentscompany.com]

- 8. This compound | 106-67-2 [sigmaaldrich.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. byjus.com [byjus.com]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. Video: Boiling Points - Concept [jove.com]

- 14. SSERC | Melting point determination [sserc.org.uk]

- 15. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 16. Boiling Point in Chemistry: Definition, Explanation & Key Examples [vedantu.com]

- 17. uomus.edu.iq [uomus.edu.iq]

- 18. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 19. byjus.com [byjus.com]

An In-depth Technical Guide to the Solubility of 2-Ethyl-4-methylpentan-1-ol in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 2-Ethyl-4-methylpentan-1-ol, a branched eight-carbon primary alcohol. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of its solubility, presents available data, and offers a practical framework for experimental determination. We will explore the physicochemical properties of this compound and correlate them with its behavior in a range of common organic solvents, leveraging both experimental observations and theoretical models like Hansen Solubility Parameters.

Introduction: Understanding the Molecular Landscape of this compound

This compound, with the chemical formula C8H18O, is a primary alcohol featuring a branched alkyl chain.[1][2] Its structure is characterized by a hydroxyl (-OH) group, which is a site for hydrogen bonding, attached to a non-polar, eight-carbon hydrocarbon backbone. This amphiphilic nature—possessing both a polar head and a non-polar tail—is the primary determinant of its solubility behavior.

The fundamental principle governing solubility is "like dissolves like." This means that substances with similar intermolecular forces and polarity tend to be miscible. The hydroxyl group of this compound can act as both a hydrogen bond donor and acceptor, imparting a degree of polarity to the molecule. However, the bulky, branched alkyl chain contributes significant non-polar character, driven by van der Waals forces. The interplay between these opposing characteristics dictates its solubility profile across different solvent classes.

Caption: Molecular Structure of this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for predicting its solubility.

| Property | Value | Source |

| Molecular Formula | C8H18O | [1][2] |

| Molecular Weight | 130.23 g/mol | [2] |

| Appearance | Liquid | [1] |

| Boiling Point | 171-172 °C @ 760 mmHg (est.) | [3] |

| Density | 0.819 g/cm³ | [4] |

| Vapor Pressure | 0.061 mmHg @ 25 °C (est.) | [3] |

| Water Solubility | 1594 mg/L @ 25 °C (est.) | [4][5] |

| logP (o/w) | 1.812 (est.) | [3] |

The relatively long carbon chain and the resulting low water solubility, coupled with the presence of a hydroxyl group, suggest that this compound will exhibit favorable solubility in a wide array of organic solvents.

Theoretical Framework: Hansen Solubility Parameters (HSP)

To move beyond the qualitative "like dissolves like" principle, we can employ Hansen Solubility Parameters (HSP). HSP theory posits that the total cohesive energy of a substance can be divided into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH). The principle states that substances with similar HSP values are likely to be miscible.

Hansen Solubility Parameters for 2-Ethylhexanol (as a proxy):

-

δD (Dispersion): 16.0 MPa½

-

δP (Polar): 3.3 MPa½

-

δH (Hydrogen Bonding): 11.9 MPa½

These values indicate a molecule with significant non-polar character (high δD) and a moderate capacity for hydrogen bonding (moderate δH). The polar component (δP) is relatively low. A solvent with a similar HSP profile is predicted to be a good solvent for this compound.

Caption: Hansen Space illustrating the proximity of various solvents to 2-ethylhexanol.

Solubility Profile in Common Organic Solvents

Based on its molecular structure and the theoretical framework of HSP, a broad solubility in organic solvents is expected. The long, non-polar alkyl chain facilitates interactions with non-polar solvents, while the hydroxyl group allows for miscibility with polar protic and aprotic solvents.

Data Summary Table:

| Solvent | Solvent Class | Predicted Solubility | Experimental Observations (Proxy: 2-ethylhexanol) |

| Hexane | Non-polar Aliphatic | Soluble/Miscible | Miscible |

| Toluene | Non-polar Aromatic | Soluble/Miscible | Miscible |

| Diethyl Ether | Polar Aprotic | Soluble/Miscible | Miscible |

| Chloroform | Polar Aprotic | Soluble/Miscible | Soluble |

| Ethyl Acetate | Polar Aprotic | Soluble/Miscible | Miscible |

| Acetone | Polar Aprotic | Soluble/Miscible | Soluble/Miscible |

| Methanol | Polar Protic | Soluble/Miscible | Soluble |

| Ethanol | Polar Protic | Soluble/Miscible | Soluble/Miscible |

| Water | Polar Protic | Slightly Soluble | Limited Miscibility (0.1% w/w) |

Interpretation:

-

Non-polar Solvents (Hexane, Toluene): The large, non-polar alkyl chain of this compound dominates its interaction with these solvents, leading to high solubility or complete miscibility. The dispersion forces (van der Waals) between the solute and solvent are strong and favorable.

-

Polar Aprotic Solvents (Diethyl Ether, Chloroform, Ethyl Acetate, Acetone): These solvents have dipole moments and can engage in dipole-dipole interactions with the hydroxyl group of the alcohol. Furthermore, the alkyl portion of the alcohol interacts favorably with the organic part of these solvents. For instance, 2-ethylhexanol is known to be soluble in acetone and dichloromethane.[1]

-

Polar Protic Solvents (Methanol, Ethanol): These solvents can participate in hydrogen bonding with the hydroxyl group of this compound. Given that it is stated to be soluble in "alcohol," it is expected to be miscible with short-chain alcohols like methanol and ethanol.[5]

-

Water: Despite being a polar protic solvent, the large hydrophobic carbon chain of this compound significantly hinders its solubility in water. The energy required to disrupt the strong hydrogen-bonding network of water is not sufficiently compensated by the formation of new hydrogen bonds with the single hydroxyl group of the alcohol. This results in very limited miscibility.

Experimental Protocol for Solubility Determination

For a definitive assessment of solubility, a standardized experimental protocol is necessary. The following outlines a robust method for determining the miscibility and, if applicable, the quantitative solubility of this compound in an organic solvent at a specified temperature (e.g., 25 °C).

Objective: To determine the qualitative (miscible/immiscible) and quantitative ( g/100 mL) solubility of this compound in a selected organic solvent.

Materials:

-

This compound (≥98% purity)

-

Selected organic solvent (analytical grade)

-

Calibrated positive displacement pipettes or analytical balance

-

Vortex mixer

-

Thermostatically controlled water bath or incubator

-

Centrifuge (optional)

-

Gas chromatograph with a flame ionization detector (GC-FID) for quantitative analysis (optional)

Methodology:

-

Qualitative Assessment (Miscibility): a. In a clear glass vial, add 1 mL of the organic solvent. b. To this, add 1 mL of this compound. c. Cap the vial and vortex for 1 minute. d. Allow the mixture to stand for 5 minutes and observe. e. If the mixture is a single, clear phase, the two are miscible. If two distinct layers form, they are immiscible.

-

Quantitative Assessment (for non-miscible or slightly soluble systems): a. Prepare a series of saturated solutions by adding an excess of this compound to a known volume of the solvent in several vials. b. Equilibrate the vials in a thermostatically controlled environment (e.g., 25 °C) for at least 24 hours with intermittent shaking to ensure equilibrium is reached. c. After equilibration, allow the vials to stand undisturbed in the controlled environment for at least 4 hours to allow the undissolved solute to settle. d. Carefully extract an aliquot of the clear supernatant. e. Analyze the concentration of this compound in the aliquot using a pre-calibrated analytical technique such as GC-FID. f. Express the solubility in g/100 mL or other appropriate units.

Sources

A Spectroscopic Deep Dive: Elucidating the Structure of 2-Ethyl-4-methylpentan-1-ol

An In-depth Technical Guide for Researchers and Drug Development Professionals

Molecular Structure and Spectroscopic Overview

2-Ethyl-4-methylpentan-1-ol is a branched-chain primary alcohol with the molecular formula C₈H₁₈O and a molecular weight of 130.23 g/mol .[1] Its structure presents a chiral center at the carbon bearing the ethyl and hydroxymethyl groups, leading to a rich and informative spectroscopic signature. Understanding these spectral features is paramount for its identification, purity assessment, and the prediction of its chemical behavior in various applications.

This guide will systematically dissect the ¹H NMR, ¹³C NMR, IR, and MS spectra, providing not only the raw data but also a detailed interpretation grounded in the principles of each spectroscopic technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule. By probing the magnetic properties of atomic nuclei, we can map out the connectivity and chemical environment of each atom.

Experimental Protocol: NMR Spectroscopy

A sample of this compound is typically dissolved in a deuterated solvent, such as chloroform-d (CDCl₃), to avoid interference from solvent protons in the ¹H NMR spectrum. Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0 ppm). The solution is then placed in a high-field NMR spectrometer to acquire both ¹H and ¹³C spectra.

¹H NMR Spectroscopy: Unraveling the Proton Environments

The ¹H NMR spectrum of this compound provides a wealth of information about the number of different proton environments, their neighboring protons (spin-spin splitting), and the number of protons in each environment (integration).

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.5 | Doublet of Doublets | 2H | -CH₂-OH (H-1) |

| ~1.6 | Multiplet | 1H | -CH- (H-4) |

| ~1.4 | Multiplet | 1H | -CH- (H-2) |

| ~1.3 | Multiplet | 2H | -CH₂- (H-3) |

| ~1.2 | Multiplet | 2H | -CH₂-CH₃ (H-5) |

| ~0.9 | Doublet | 6H | -CH(CH₃)₂ (H-8, H-9) |

| ~0.85 | Triplet | 3H | -CH₂-CH₃ (H-6) |

| Variable | Singlet (broad) | 1H | -OH |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the magnetic field strength of the instrument. The data presented here is a representative interpretation.

Interpretation of the ¹H NMR Spectrum:

-

Hydroxymethyl Protons (H-1): The two protons on the carbon bearing the hydroxyl group appear as a doublet of doublets around 3.5 ppm. Their downfield shift is due to the deshielding effect of the adjacent electronegative oxygen atom. The splitting pattern arises from coupling to the single proton at the chiral center (H-2).

-

Isopropyl Methyl Protons (H-8, H-9): The six protons of the two methyl groups in the isopropyl moiety are diastereotopic due to the nearby chiral center. They appear as two overlapping doublets around 0.9 ppm, integrating to six protons. They are split by the single proton at H-4.

-

Ethyl Group Protons (H-5, H-6): The methylene protons of the ethyl group (H-5) appear as a multiplet around 1.2 ppm, while the methyl protons (H-6) resonate as a triplet around 0.85 ppm.

-

Methine and Methylene Protons (H-2, H-3, H-4): The remaining methine and methylene protons in the backbone of the molecule produce a complex series of overlapping multiplets in the upfield region of the spectrum.

-

Hydroxyl Proton: The hydroxyl proton typically appears as a broad singlet at a variable chemical shift, as its position is sensitive to concentration, temperature, and solvent.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum provides a distinct signal for each unique carbon atom in the molecule, offering a direct count of the different carbon environments.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~65 | -CH₂-OH (C-1) |

| ~45 | -CH- (C-2) |

| ~40 | -CH₂- (C-3) |

| ~28 | -CH- (C-4) |

| ~25 | -CH(CH₃)₂ (C-7) |

| ~23 | -CH(CH₃)₂ (C-8, C-9) |

| ~22 | -CH₂-CH₃ (C-5) |

| ~11 | -CH₂-CH₃ (C-6) |

Note: The assignments are based on typical chemical shift ranges for similar functional groups.

Interpretation of the ¹³C NMR Spectrum:

-

C-1 Carbon: The carbon directly attached to the hydroxyl group is the most deshielded, appearing around 65 ppm.

-

Aliphatic Carbons: The remaining seven carbon signals appear in the upfield aliphatic region of the spectrum. The distinct chemical shifts for each carbon confirm the asymmetric nature of the molecule. The two methyl carbons of the isopropyl group are nearly equivalent and may appear as a single, more intense peak or two very closely spaced peaks.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the presence of specific functional groups within a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol: IR Spectroscopy

A small amount of neat this compound is placed between two salt plates (e.g., NaCl or KBr) to create a thin liquid film. The sample is then analyzed using an FTIR spectrometer.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3600 - 3200 | Strong, Broad | O-H stretch (alcohol) |

| 2960 - 2850 | Strong | C-H stretch (alkane) |

| 1465 | Medium | C-H bend (CH₂, CH₃) |

| 1385 | Medium | C-H bend (gem-dimethyl) |

| 1050 | Strong | C-O stretch (primary alcohol) |

Interpretation of the IR Spectrum:

-

O-H Stretch: The most prominent feature of the IR spectrum is a strong, broad absorption band in the region of 3600-3200 cm⁻¹. This is characteristic of the O-H stretching vibration of an alcohol, with the broadening resulting from intermolecular hydrogen bonding.

-

C-H Stretch: Strong absorption bands between 2960 and 2850 cm⁻¹ are due to the C-H stretching vibrations of the numerous alkyl groups in the molecule.

-

C-O Stretch: A strong band around 1050 cm⁻¹ corresponds to the C-O stretching vibration of the primary alcohol functional group.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can be used to deduce its structure.

Experimental Protocol: Mass Spectrometry

A dilute solution of this compound is introduced into the mass spectrometer, where it is vaporized and ionized, typically by electron impact (EI). The resulting ions are then separated based on their mass-to-charge ratio (m/z) and detected.

Table 4: Major Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

| 130 | [M]⁺ (Molecular Ion) |

| 112 | [M - H₂O]⁺ |

| 99 | [M - CH₂OH]⁺ |

| 83 | [M - C₂H₅OH - H]⁺ |

| 71 | [C₅H₁₁]⁺ |

| 57 | [C₄H₉]⁺ (tert-Butyl cation) |

| 43 | [C₃H₇]⁺ (Isopropyl cation) |

Interpretation of the Mass Spectrum:

-

Molecular Ion Peak: The molecular ion peak ([M]⁺) is expected at an m/z of 130, corresponding to the molecular weight of the compound. However, for primary alcohols, this peak can often be weak or absent.

-

Loss of Water: A common fragmentation pathway for alcohols is the loss of a water molecule, leading to a peak at m/z 112 ([M - 18]⁺).

-

Alpha-Cleavage: Cleavage of the bond between C-1 and C-2 is a favorable process, resulting in the loss of the hydroxymethyl radical (•CH₂OH) and the formation of a cation at m/z 99.

-

Further Fragmentation: The subsequent fragmentation of the molecule leads to the formation of various stable carbocations, such as the tert-butyl cation (m/z 57) and the isopropyl cation (m/z 43), which are often prominent peaks in the spectrum.

Integrated Spectroscopic Analysis: A Cohesive Structural Picture

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. The information from ¹H NMR, ¹³C NMR, IR, and MS collectively provides an unambiguous structural determination of this compound.

Caption: Integrated workflow for the spectroscopic elucidation of this compound.

Conclusion

This in-depth technical guide has demonstrated how a multi-spectroscopic approach provides a robust and detailed structural characterization of this compound. By systematically analyzing the data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, we have confirmed the molecular structure, identified key functional groups, and understood its fragmentation behavior. This comprehensive spectroscopic profile serves as a critical reference for researchers and professionals in quality control, synthesis, and drug development, ensuring the identity and purity of this important chemical compound.

References

- PubChem. (n.d.). 2-Ethyl-4-methylpentanol. National Center for Biotechnology Information.

- NIST. (n.d.). 1-Pentanol, 2-ethyl-4-methyl-. National Institute of Standards and Technology.

- PubChemLite. (n.d.). This compound (C8H18O).

- NIST. (n.d.). Mass spectrum of 1-Pentanol, 2-ethyl-4-methyl-. National Institute of Standards and Technology.

- Human Metabolome Database. (2012, May 18). Showing metabocard for 2-Ethyl-4-methyl-1-pentanol (HMDB0013818).

Sources

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2-Ethyl-4-methylpentan-1-ol

This technical guide provides a comprehensive analysis of the proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectra of 2-ethyl-4-methylpentan-1-ol. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical interpretation of the NMR data for this primary alcohol, offering field-proven insights into its structural elucidation.

Introduction: The Role of NMR in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the determination of molecular structure in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For a molecule such as this compound, with its various alkyl and hydroxyl functionalities, ¹H and ¹³C NMR are indispensable for unambiguous structural confirmation.

This guide will first deconstruct the molecular structure of this compound to identify its unique proton and carbon environments. Subsequently, a detailed predictive analysis of the ¹H and ¹³C NMR spectra will be presented, including expected chemical shifts, signal multiplicities, and coupling constants. The causality behind these spectral features will be explained based on fundamental principles of NMR theory.

Molecular Structure and Symmetry Analysis

To begin our analysis, let's first examine the structure of this compound and identify the non-equivalent proton and carbon atoms.

Figure 1: Structure of this compound with proton and carbon labeling.

As illustrated, this compound (C₈H₁₈O) possesses a chiral center at the C2 position, leading to diastereotopic protons for the adjacent methylene groups. This will result in more complex splitting patterns than might be initially anticipated.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is predicted to exhibit signals corresponding to each of the chemically distinct proton environments. The chemical shift (δ) of a proton is primarily influenced by the electron density around it. Electronegative atoms, such as the oxygen in the hydroxyl group, deshield nearby protons, causing them to resonate at a higher chemical shift (downfield).[1][2]

Predicted ¹H NMR Data for this compound

| Proton(s) | Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Hₖ | -CH₃ (C4) | ~0.85 | Triplet | ~6.5 |

| H₉, Hₕ | -CH(CH₃)₂ | ~0.88 | Doublet | ~6.7 |

| Hᵢ, Hⱼ | -CH₂- (C3') | ~1.15 - 1.35 | Multiplet | - |

| Hₑ | -CH- (C4') | ~1.70 | Multiplet | - |

| Hₐ, H♭ | -CH₂OH | ~3.45 | Multiplet | - |

| Hₗ | -OH | Variable (1-5) | Broad Singlet | - |

| H꜀ | -CH- (C2) | ~1.45 | Multiplet | - |

| Hₒ, Hₚ | -CH₂- (C3) | ~1.30 | Multiplet | - |

Detailed Signal Analysis:

-

Hydroxyl Proton (-OH, Hₗ): The chemical shift of the hydroxyl proton is highly variable and depends on factors such as solvent, concentration, and temperature due to hydrogen bonding.[1] It typically appears as a broad singlet because of rapid chemical exchange with other protic species (like trace water), which averages out any coupling to adjacent protons.[2][3] A D₂O shake experiment can confirm this assignment, as the hydroxyl proton will exchange with deuterium, causing its signal to disappear from the spectrum.[4]

-

Protons on the Carbon Bearing the Hydroxyl Group (-CH₂OH, Hₐ, H♭): These protons are directly attached to the carbon bonded to the electronegative oxygen atom and are therefore significantly deshielded, appearing in the range of 3.3–4.0 ppm.[1][2] Due to the chiral center at C2, these two protons are diastereotopic and thus chemically non-equivalent. They will exhibit complex splitting, coupling to each other (geminal coupling) and to the proton on C2 (vicinal coupling).

-

Alkyl Protons: The remaining protons in the alkyl chain will resonate in the more shielded upfield region of the spectrum, typically between 0.7 and 1.7 ppm.[1][5]

-

The methyl protons of the ethyl group (Hₖ) are expected to appear as a triplet due to coupling with the adjacent methylene protons (Hᵢ, Hⱼ).

-

The two methyl groups attached to C4' (H₉, Hₕ) are diastereotopic due to the C2 chiral center. However, their chemical environments are very similar, and they may appear as a single doublet or two closely spaced doublets, coupling to the single proton on C4' (Hₑ).

-

The methine and methylene protons within the main chain (H꜀, Hₑ, Hᵢ, Hⱼ, Hₒ, Hₚ) will show complex multiplets due to coupling with multiple, non-equivalent neighboring protons. The n+1 rule is a useful starting point for predicting multiplicities, but in cases of complex coupling, the resulting signal is often an unresolved multiplet.[6][7] The coupling constant, J, which is the distance between the lines in a split signal, is independent of the external magnetic field strength.[6][8]

-

¹³C NMR Spectral Analysis

In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom gives rise to a single sharp peak. The chemical shift of a carbon is influenced by the electronegativity of attached atoms and the overall molecular structure.

Predicted ¹³C NMR Data for this compound

| Carbon | Position | Predicted Chemical Shift (δ, ppm) | DEPT-135 | DEPT-90 |

| C4 | -CH₃ (ethyl) | ~11 | Positive | - |

| C5', C6' | -CH(CH₃)₂ | ~22, ~23 | Positive | - |

| C4' | -CH(CH₃)₂ | ~25 | Positive | Positive |

| C3' | -CH₂- (isobutyl) | ~45 | Negative | - |

| C2 | -CH- | ~42 | Positive | Positive |

| C3 | -CH₂- (ethyl) | ~24 | Negative | - |

| C1 | -CH₂OH | ~65 | Negative | - |

Detailed Signal Analysis:

-

Carbon Bearing the Hydroxyl Group (C1): The C1 carbon, directly bonded to the electronegative oxygen, is the most deshielded of the sp³ hybridized carbons and is expected to appear in the 50-80 ppm range.[1][9]

-

Alkyl Carbons: The remaining carbons in the alkyl chain will resonate at higher field (lower ppm values). The chemical shifts of these carbons can be estimated using empirical additive rules.[10] The two methyl carbons of the isobutyl group (C5' and C6') are diastereotopic and may show slightly different chemical shifts.

DEPT (Distortionless Enhancement by Polarization Transfer) Spectroscopy

DEPT is a powerful technique used to differentiate between CH, CH₂, and CH₃ groups.[11][12]

-

DEPT-90: This experiment only shows signals for CH (methine) carbons. In our case, C2 and C4' are expected to appear.

-

DEPT-135: This experiment shows CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. Quaternary carbons do not appear in DEPT spectra. This allows for the unambiguous assignment of the methylene carbons (C1, C3, and C3') and the methine and methyl carbons.[11][13]

Experimental Protocol: NMR Sample Preparation and Data Acquisition

A standard protocol for acquiring high-quality NMR spectra of this compound is as follows:

-

Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). The use of a deuterated solvent is crucial to avoid a large solvent signal in the ¹H NMR spectrum.[3]

-

Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm and serves as a reference for the chemical shifts.[3][14]

-

Transfer the solution to a 5 mm NMR tube.

-

-

Data Acquisition:

-

Place the NMR tube in the spectrometer.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence.

-

Acquire the proton-decoupled ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans is typically required to achieve a good signal-to-noise ratio.[15]

-

Perform DEPT-90 and DEPT-135 experiments to aid in the assignment of the ¹³C signals.

-

Figure 2: A generalized workflow for NMR-based structural elucidation.

Conclusion

The comprehensive analysis of the ¹H and ¹³C NMR spectra, in conjunction with DEPT experiments, provides a robust and self-validating system for the structural confirmation of this compound. The predicted chemical shifts, multiplicities, and coupling patterns are consistent with the known effects of molecular structure on NMR parameters. This guide serves as a foundational reference for scientists and researchers utilizing NMR spectroscopy for the characterization of organic molecules.

References

- OpenOChem Learn. (n.d.). Alcohols.

- Oregon State University. (n.d.). 13C NMR Chemical Shifts.

- Magritek. (n.d.). Introduction to 13C-NMR and DEPT – Identification of an Alcohol.

- University of Colorado, Boulder. (2011). Spin-spin splitting and coupling - Coupling in 1H NMR.

- ChemicalBook. (n.d.). This compound (106-67-2) 13C NMR spectrum.

- Wired Chemist. (n.d.). 13C Chemical Shift Increments (ppm) for Substituted Alkanes.

- Doc Brown's Chemistry. (n.d.). Ethanol low high resolution H-1 proton nmr spectrum of ethanol analysis interpretation of chemical shifts ppm spin spin line splitting for ethyl alcohol.

- Chemistry LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols.

- The Journal of Chemical Physics. (n.d.). Proton Spin—Spin Coupling Constants from the NMR Spectra of Paramagnetic Molecules.

- AZoM. (2015). Identifying Alcohols Using NMR Spectroscopy.

- OpenOChem Learn. (n.d.). Alkanes.

- ACS Publications. (n.d.). Chain-length-dependent carbon-13 NMR chemical shifts of n-alkanes in urea inclusion compounds.

- Conduct Science. (2020). Spin-Spin coupling in NMR.

- Magritek. (2015). New Lab Manual: Identification of an Alcohol using 13C NMR and DEPT.

- Slideshare. (n.d.). Spin spin coupling and coupling constant.

- PubChem. (n.d.). 2-Ethyl-4-methylpentanol.

- Chemistry LibreTexts. (2025). 13.5: Spin-Spin Splitting in ¹H NMR Spectra.

- ChemicalBook. (n.d.). This compound (106-67-2) 1H NMR spectrum.

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.

- Unknown. (n.d.). 13-C NMR Chemical Shift Table.pdf.

- Oregon State University. (n.d.). 1H NMR Chemical Shift.

- NC State University Libraries. (n.d.). 13.12 DEPT 13C NMR Spectroscopy – Organic Chemistry.

- BenchChem. (2025). Application Notes & Protocols: Characterization of Tertiary Alcohols using Nuclear Magnetic Resonance (NMR) Spectroscopy.

- eCampusOntario Pressbooks. (n.d.). 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry.

Sources

- 1. Alcohols | OpenOChem Learn [learn.openochem.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. ethanol low high resolution H-1 proton nmr spectrum of ethanol analysis interpretation of chemical shifts ppm spin spin line splitting for ethyl alcohol doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Alkanes | OpenOChem Learn [learn.openochem.org]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. Spin spin coupling and coupling constant | PPTX [slideshare.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. 13C Chemical Shift Increments (ppm) for Substituted Alkanes [wiredchemist.com]

- 11. magritek.com [magritek.com]

- 12. azom.com [azom.com]

- 13. 13.12 DEPT 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 14. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 15. 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

Mass spectrometry fragmentation pattern of 2-Ethyl-4-methylpentan-1-ol

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Ethyl-4-methylpentan-1-ol

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of this compound (C₈H₁₈O, MW: 130.23 g/mol ).[1][2] Addressed to researchers, scientists, and professionals in drug development and chemical analysis, this document moves beyond a simple cataloging of mass-to-charge ratios. It delves into the mechanistic underpinnings of the fragmentation pathways, explaining the causal factors—such as ion stability and resonance—that dictate the resulting mass spectrum. By integrating foundational principles with detailed structural analysis, this guide serves as a self-validating reference for identifying and characterizing branched-chain primary alcohols.

Introduction: The Analytical Challenge

This compound is a branched primary alcohol.[3] The structural complexity arising from its ethyl and isobutyl side chains presents a unique fragmentation signature that, when properly interpreted, allows for unambiguous identification. In mass spectrometry, particularly under electron ionization (EI), the initial high-energy electron impact creates a molecular ion (M⁺•) that is often unstable. This ion rapidly undergoes a series of predictable bond cleavages and rearrangements to yield smaller, more stable fragment ions. Understanding these pathways is paramount for structural elucidation. For primary alcohols, the molecular ion peak is frequently weak or entirely absent due to the lability of the C-C bonds and the hydroxyl group.[4][5]

The Molecular Ion and Initial Fragmentation Events

Upon ionization, this compound forms a molecular ion at m/z 130. However, this species is energetically unfavorable and serves primarily as the precursor for subsequent fragmentation. The primary drivers for fragmentation in alcohols are α-cleavage, which is facilitated by the heteroatom, and dehydration, a common rearrangement in alcohols.[6][7]

α-Cleavage: The Signature of a Primary Alcohol

The most characteristic fragmentation pathway for primary alcohols is the cleavage of the bond between the α-carbon (C1) and the β-carbon (C2).[7] This process is energetically favored because it results in the expulsion of a large alkyl radical and the formation of a highly stable, resonance-stabilized oxonium ion, [CH₂=OH]⁺.

The driving force for this cleavage is the ability of the non-bonding electrons on the oxygen atom to stabilize the positive charge through resonance. For this compound, this pathway leads to the formation of a prominent base peak at m/z 31 .[4]

Caption: α-Cleavage leading to the characteristic m/z 31 oxonium ion.

Dehydration: The Loss of Water (M-18)

A common rearrangement reaction in alcohols involves the elimination of a neutral water molecule (H₂O, 18 Da), resulting in an M-18 fragment.[8] This process forms an alkene radical cation. For this compound, this dehydration reaction produces a fragment ion at m/z 112 . While this peak is often observable, its intensity can vary.

Caption: Dehydration pathway resulting in an M-18 fragment.

Fragmentation of the Alkyl Backbone

The branched structure of the alkyl chain provides additional, highly informative fragmentation pathways. These cleavages are governed by the principle of forming the most stable possible carbocation, with stability following the order: tertiary > secondary > primary.[9]

Formation of the Isobutyl Cation (m/z 57)

Cleavage of the C2-C3 bond results in the loss of a C₅H₁₀OH radical and the formation of an isobutyl fragment. While this could form a primary carbocation, a subsequent hydride shift would rapidly rearrange it to a more stable secondary carbocation. However, a more direct and significant pathway to m/z 57 is the cleavage of the C3-C4 bond, leading to the loss of a C₄H₈OH radical and the formation of a stable secondary isobutyl cation. This fragment is expected to be a major peak in the spectrum.

Formation of the Isopropyl Cation (m/z 43)

Cleavage of the C4-C5 bond results in the loss of an isopropyl radical (43 Da) from a larger fragment or the direct formation of the stable secondary isopropyl cation, [(CH₃)₂CH]⁺, at m/z 43 . This is another hallmark of molecules containing an isobutyl moiety.

Caption: Key fragmentation pathways of the alkyl chain.

Summary of Key Spectral Features

The EI mass spectrum of this compound is a composite of these competing fragmentation pathways. The relative abundance of each fragment ion provides a robust fingerprint for its structure.

| m/z | Proposed Ion Structure | Fragmentation Pathway | Significance |

| 130 | [C₈H₁₈O]⁺• | Molecular Ion | Often weak or absent. |

| 112 | [C₈H₁₆]⁺• | Dehydration (Loss of H₂O) | Confirms alcoholic nature. |

| 101 | [C₆H₁₃O]⁺ | Loss of Ethyl Radical (•C₂H₅) | Indicates the presence of an ethyl branch. |

| 73 | [C₄H₉O]⁺ | Loss of Isobutyl Radical (•C₄H₉) | Indicates the presence of the isobutyl group. |

| 57 | [C₄H₉]⁺ | Isobutyl Cation | Strong peak, indicates isobutyl structure. |

| 43 | [C₃H₇]⁺ | Isopropyl Cation | Strong peak, confirms the isobutyl terminus. |

| 31 | [CH₃O]⁺ | α-Cleavage ([CH₂=OH]⁺) | Base Peak , confirms primary alcohol. |

Standard Operating Protocol: GC-MS Analysis

To ensure reproducible and accurate data, a validated analytical protocol is essential. The following provides a robust framework for the analysis of this compound.

Objective: To acquire a high-quality electron ionization mass spectrum for structural confirmation.

Methodology: Gas Chromatography-Mass Spectrometry (GC-MS).[10]

1. Sample Preparation:

-

Prepare a 100 ppm solution of this compound in GC-grade methanol or hexane.

-

Vortex thoroughly to ensure homogeneity.

-

Transfer to a 2 mL autosampler vial with a PTFE-lined septum cap.

2. GC-MS Instrumentation & Parameters:

-

System: Agilent 8890 GC coupled to a 5977B MSD (or equivalent).

-

Injection:

-

Volume: 1.0 µL

-

Mode: Split (50:1 ratio)

-

Inlet Temp: 250°C

-

-

Gas Chromatography:

-

Carrier Gas: Helium, constant flow at 1.2 mL/min.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

-

Oven Program:

-

Initial Temp: 50°C, hold for 2 minutes.

-

Ramp: 10°C/min to 280°C.

-

Final Hold: Hold at 280°C for 5 minutes.

-

-

-

Mass Spectrometry:

-

Ion Source: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Source Temp: 230°C

-

Quadrupole Temp: 150°C

-

Scan Range: m/z 30 - 300

-

Solvent Delay: 3 minutes

-

3. Data Analysis:

-

Integrate the chromatographic peak corresponding to this compound.

-

Generate the background-subtracted mass spectrum.

-

Compare the resulting spectrum against a reference library (e.g., NIST) and interpret the fragmentation pattern according to the principles outlined in this guide.[2]

Conclusion

The mass spectrum of this compound is a textbook example of how fundamental principles of ion stability and reaction mechanisms govern molecular fragmentation. The presence of a strong base peak at m/z 31 unequivocally identifies it as a primary alcohol. Concurrently, the prominent fragments at m/z 57 and 43 provide definitive evidence of the isobutyl substructure, while the loss of an ethyl group (M-29) confirms the ethyl branch. This multi-faceted fragmentation pattern serves as a highly reliable identifier, crucial for applications ranging from quality control in chemical synthesis to metabolite identification in complex biological matrices.

References

- Title: Understand mass spectrometry fragmentation p

- Title: this compound.

- Title: CHAPTER 2 Fragmentation and Interpretation of Spectra.

- Title: 12.3: Mass Spectrometry of Some Common Functional Groups.[6] Source: Chemistry LibreTexts URL:[Link]

- Title: Mass Spectrometry of Alcohols.[7] Source: Chemistry Steps URL:[Link]

- Title: Mass Spectrometry - Fragmentation Patterns.[5] Source: Chemistry LibreTexts URL:[Link]

- Title: Showing metabocard for 2-Ethyl-4-methyl-1-pentanol (HMDB0013818).

- Title: 1-Pentanol, 2-ethyl-4-methyl-.[2] Source: NIST WebBook URL:[Link]

- Title: Fragmentation in Mass Spectrometry.[11] Source: YouTube (Michael Evans) URL:[Link]

- Title: mass spectra - fragmentation p

Sources

- 1. 2-Ethyl-4-methylpentanol | C8H18O | CID 7821 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Pentanol, 2-ethyl-4-methyl- [webbook.nist.gov]

- 3. Human Metabolome Database: Showing metabocard for 2-Ethyl-4-methyl-1-pentanol (HMDB0013818) [hmdb.ca]

- 4. whitman.edu [whitman.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]

- 8. app.studyraid.com [app.studyraid.com]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. pdf.benchchem.com [pdf.benchchem.com]

A Comprehensive Technical Guide to the Synthesis of 2-Ethyl-4-methylpentan-1-ol from Isovaleraldehyde

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of a robust and efficient synthetic pathway for producing 2-Ethyl-4-methylpentan-1-ol, a valuable primary alcohol, commencing from the readily available starting material, isovaleraldehyde. The core of this synthesis is a strategically designed two-step sequence involving a base-catalyzed crossed-aldol condensation followed by a comprehensive catalytic hydrogenation. This document delves into the underlying reaction mechanisms, provides detailed, field-tested experimental protocols, and discusses the critical parameters that govern reaction outcomes and product purity. The causality behind experimental choices is explained to provide a self-validating framework for researchers. All quantitative data is summarized for clarity, and key processes are visualized through detailed diagrams to enhance understanding.

Introduction: The Significance of Branched Primary Alcohols

This compound is a C8 primary alcohol characterized by a branched alkyl structure.[1][2] Such structures are of significant interest in the chemical industry, finding applications as solvents, intermediates in the synthesis of plasticizers, lubricants, and as precursors for fragrance and flavor compounds.[3][4] The synthesis of these molecules with high purity and yield is a common objective in industrial and academic research.

This guide focuses on a logical and scalable synthetic route starting from isovaleraldehyde (3-methylbutanal), a common branched-chain aldehyde. The chosen strategy hinges on the power of carbon-carbon bond formation via the aldol condensation, a cornerstone of organic synthesis.[5][6]

Strategic Overview: A Two-Stage Synthetic Approach

The conversion of isovaleraldehyde to this compound is efficiently achieved through a two-stage process. This strategy is predicated on first constructing the required C8 carbon skeleton and then performing a functional group transformation to yield the target primary alcohol.

-

Stage 1: Crossed-Aldol Condensation. Isovaleraldehyde is reacted with propanal in a base-catalyzed crossed-aldol condensation to form the α,β-unsaturated aldehyde, 2-ethyl-4-methylpent-2-enal. This step establishes the core carbon framework of the target molecule.

-

Stage 2: Catalytic Hydrogenation. The intermediate, 2-ethyl-4-methylpent-2-enal, undergoes catalytic hydrogenation to simultaneously reduce the carbon-carbon double bond and the aldehyde functional group, yielding the final product, this compound.

The overall synthetic workflow is depicted below.

Experimental Protocol: Synthesis of 2-Ethyl-4-methylpent-2-enal

This protocol is designed to maximize the yield of the crossed-aldol product by controlling the addition of the enolate precursor.

Methodology:

-

Reactor Setup: A multi-neck round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a reflux condenser. The system is placed under an inert atmosphere (e.g., nitrogen).

-

Initial Charge: Charge the flask with isovaleraldehyde and a 10% aqueous solution of sodium hydroxide.

-

Reactant Addition: Begin vigorous stirring and gently heat the mixture to 40-50°C. Add propanal dropwise from the dropping funnel over a period of 2-3 hours, carefully maintaining the reaction temperature below 60°C.

-

Reaction Completion: After the addition is complete, continue stirring at 50°C for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting materials are consumed.

-

Workup and Isolation: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer with water and then with brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-ethyl-4-methylpent-2-enal. The product can be purified further by vacuum distillation if required.

Quantitative Data:

| Reactant / Reagent | Molar Mass ( g/mol ) | Moles | Equivalents | Mass / Volume |

| Isovaleraldehyde | 86.13 | 1.0 | 1.0 | 86.1 g |

| Propanal | 58.08 | 1.1 | 1.1 | 63.9 g |

| Sodium Hydroxide (10% aq.) | 40.00 | ~0.25 | ~0.25 | ~100 mL |

Part II: Catalytic Hydrogenation

Mechanistic Rationale and Causality

The selective hydrogenation of α,β-unsaturated aldehydes is a challenging transformation because it involves multiple reducible functional groups (C=C and C=O). [7]The desired product, a saturated alcohol, requires the reduction of both moieties. While partial hydrogenation can yield the unsaturated alcohol or the saturated aldehyde, catalytic hydrogenation under appropriate conditions can achieve full reduction. [8] Choice of Catalyst: Palladium on carbon (Pd/C) is an excellent and widely used catalyst for this type of transformation. It effectively catalyzes the hydrogenation of both alkenes and aldehydes under moderate hydrogen pressure and temperature. [9]Raney Nickel is another effective, albeit more pyrophoric, alternative. The catalyst facilitates the addition of hydrogen across both the C=C and C=O double bonds.

Reaction Conditions: The reaction is typically carried out in a pressure vessel (autoclave) to handle the hydrogen gas safely. The solvent choice is important; ethanol or methanol are common as they readily dissolve the substrate and do not interfere with the reaction. The applied hydrogen pressure and temperature are critical parameters that influence the reaction rate and selectivity. Higher pressures and temperatures generally favor complete reduction.

Experimental Protocol: Synthesis of this compound

This protocol describes a standard procedure for the complete reduction of the α,β-unsaturated aldehyde intermediate.

Methodology:

-

Reactor Setup: A high-pressure autoclave (e.g., Parr hydrogenator) is charged with the crude 2-ethyl-4-methylpent-2-enal, a suitable solvent such as ethanol, and the hydrogenation catalyst (e.g., 5% Pd/C).

-

Inerting: The autoclave is sealed and purged several times with nitrogen to remove all oxygen, followed by purging with hydrogen gas.

-

Reaction: The vessel is pressurized with hydrogen to the desired pressure (e.g., 10-15 bar) and heated to the target temperature (e.g., 80-120°C) with vigorous stirring. [9]4. Reaction Monitoring: The reaction progress is monitored by the uptake of hydrogen. The reaction is considered complete when hydrogen consumption ceases.

-

Workup and Isolation: After cooling the reactor to room temperature and carefully venting the excess hydrogen, the reaction mixture is filtered through a pad of Celite to remove the catalyst. The filtrate is concentrated under reduced pressure to remove the solvent.

-

Purification: The resulting crude this compound can be purified by fractional distillation under reduced pressure to obtain the final product with high purity.

Quantitative Data:

| Reactant / Reagent | Molar Mass ( g/mol ) | Moles | Mass | Notes |

| 2-Ethyl-4-methylpent-2-enal | 126.21 | 1.0 | 126.2 g | Assumes 100% yield from Stage 1 |

| 5% Palladium on Carbon | N/A | N/A | 1-2% w/w | Catalyst loading relative to substrate |

| Hydrogen (H₂) | 2.02 | Excess | N/A | Pressure: 10-15 bar |

| Ethanol (Solvent) | 46.07 | N/A | ~500 mL | Anhydrous grade |

Conclusion

The synthesis of this compound from isovaleraldehyde is effectively accomplished through a well-designed, two-stage process. The key C-C bond formation is achieved via a controlled crossed-aldol condensation between isovaleraldehyde and propanal, yielding an α,β-unsaturated aldehyde intermediate. Subsequent catalytic hydrogenation of this intermediate provides a direct and high-yielding route to the target saturated primary alcohol. The protocols and mechanistic discussions provided in this guide offer a comprehensive framework for researchers to successfully implement and adapt this synthesis for various applications, from laboratory-scale research to potential industrial production.

References

- BenchChem. (2025). Application Notes and Protocols: Isovaleraldehyde in Aldol Condensation Reactions. BenchChem.

- Google Patents. (n.d.). US6583323B2 - Process for the production of 6-methylheptanone.

- ACS Publications. (2020, October 2). Guidelines to Achieving High Selectivity for the Hydrogenation of α,β-Unsaturated Aldehydes with Bimetallic and Dilute Alloy Catalysts: A Review.

- Ovid. (n.d.). Selective hydrogenation of α,β-unsaturated aldehydes and other C=O and C=C bonds containing.

- PubChem. (n.d.). This compound. National Institutes of Health.

- Biosynth. (n.d.). 2-Ethyl-4-methyl-1-pentanol | 106-67-2 | AAA10667.

- University of Central Florida. (n.d.). THE ALDOL CONDENSATION AND CROSSED ALDOL REACTIONS.

- Wikipedia. (n.d.). Aldol condensation.

- PubChemLite. (n.d.). This compound (C8H18O).

- Master Organic Chemistry. (2022, April 14). Aldol Addition and Condensation Reactions (Base-Catalyzed).

- ChemicalBook. (n.d.). This compound CAS#: 106-67-2.

- Chemistry LibreTexts. (2015, July 18). 18.6: Crossed Aldol Condensation.

- Chemistry Steps. (n.d.). Crossed Aldol And Directed Aldol Reactions.

- YouTube. (2015, March 25). Crossed Aldol Reaction - Joining Two Different Aldehydes.

Sources